molecular formula C5H8N2O2 B1586922 6-Methylpyridazin-3-ol hydrate CAS No. 7143-82-0

6-Methylpyridazin-3-ol hydrate

Cat. No. B1586922
CAS RN: 7143-82-0
M. Wt: 128.13 g/mol
InChI Key: DPIVSCHNBCFVEA-UHFFFAOYSA-N
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Description

6-Methylpyridazin-3-ol hydrate is a chemical compound with the CAS Number: 7143-82-0 . It has a molecular weight of 128.13 . The IUPAC name for this compound is 6-methyl-3-pyridazinol hydrate . The InChI code for this compound is 1S/C5H6N2O.H2O/c1-4-2-3-5(8)7-6-4;/h2-3H,1H3,(H,7,8);1H2 .


Molecular Structure Analysis

The molecular structure of 6-Methylpyridazin-3-ol hydrate can be represented by the InChI code 1S/C5H6N2O.H2O/c1-4-2-3-5(8)7-6-4;/h2-3H,1H3,(H,7,8);1H2 . This indicates that the compound consists of a pyridazinol ring with a methyl group attached to the 6th carbon atom and it forms a hydrate, meaning it is associated with a water molecule.


Physical And Chemical Properties Analysis

6-Methylpyridazin-3-ol hydrate is a pale-yellow to yellow-brown solid . . The storage temperature for this compound varies, with some sources recommending room temperature and others recommending 2-8°C .

Scientific Research Applications

Synthesis and Characterization The chemical synthesis of derivatives related to "6-Methylpyridazin-3-ol hydrate" has been extensively explored for various scientific applications. One notable synthetic pathway involves the preparation of 3-bromo-6-methylpyridazine, highlighting a method that could be relevant for the functionalization or further derivatization of "6-Methylpyridazin-3-ol hydrate" analogs. This synthetic route provides a foundation for manufacturing derivatives with potential applications in medicinal chemistry and material science Xin Bing-wei, 2008.

Molecular Docking and Screening Research involving novel pyridine derivatives, including structures related to "6-Methylpyridazin-3-ol hydrate," has demonstrated their utility in molecular docking and in vitro screening. These compounds have been evaluated for their antimicrobial and antioxidant activities, indicating their potential in drug discovery and development E. M. Flefel et al., 2018.

Photoisomerization Studies The study of UV-induced photoisomerization of maleic hydrazide, which shares a structural resemblance to "6-Methylpyridazin-3-ol hydrate," provides insights into the photochemical behavior of pyridazinone derivatives. Such studies are crucial for understanding the photostability and photoreactivity of pharmaceutical compounds and materials I. Reva et al., 2012.

Corrosion Inhibition Derivatives of "6-Methylpyridazin-3-ol hydrate" have been evaluated for their effectiveness as corrosion inhibitors. The study on the inhibition performance of triazine derivatives on mild steel in hydrochloric acid exemplifies the potential of "6-Methylpyridazin-3-ol hydrate" related compounds in industrial applications, specifically in the protection of metals against corrosion Ambrish Singh et al., 2018.

Ligand Synthesis for Coordination Chemistry "6-Methylpyridazin-3-ol hydrate" and its derivatives are of interest in the synthesis of novel ligands for coordination chemistry. The development of scorpionate ligands from "6-Methylpyridazin-3-ol hydrate" derivatives for cobalt and nickel boratrane compounds illustrates the utility of these compounds in preparing complex metal-ligand systems for catalysis and materials science G. Nuss et al., 2011.

Safety and Hazards

The safety information for 6-Methylpyridazin-3-ol hydrate includes several hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary statements include P280, P305+P351+P338 , indicating that protective gloves/protective clothing/eye protection/face protection should be used (P280), and that IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

properties

IUPAC Name

3-methyl-1H-pyridazin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.H2O/c1-4-2-3-5(8)7-6-4;/h2-3H,1H3,(H,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIVSCHNBCFVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C=C1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379140
Record name 6-Methylpyridazin-3(2H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridazin-3-ol hydrate

CAS RN

7143-82-0
Record name 6-Methylpyridazin-3(2H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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